UDP-alpha-D-galactofuranose(2-)
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Description
UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.
Scientific Research Applications
Synthesis and Chemical Studies :
- Marlow and Kiessling (2001) developed an efficient synthetic route to UDP-Galf, highlighting its importance for laboratory studies and potential industrial applications (Marlow & Kiessling, 2001).
- Liautard et al. (2008) reported the synthesis of UDP-Galf analogs and their evaluation as inhibitors of UDP-Gal mutase, an enzyme crucial in the biosynthesis of galactofuranose-containing bacterial cell-surface glycans (Liautard et al., 2008).
- Richards and Lowary (2009) reviewed advances in the synthesis of molecules containing Galf residues, including UDP-Galf, for understanding enzymes processing these residues and identifying potential inhibitors (Richards & Lowary, 2009).
Role in Pathogen Biosynthesis and Potential Drug Targets :
- Bakker et al. (2005) identified eukaryotic UDP-galactopyranose mutases, key in galactofuranose biosynthesis, as potential targets for new antituberculosis drugs, given their essential role in the growth and viability of mycobacteria (Bakker et al., 2005).
- Tanner et al. (2014) provided a comprehensive review of UDP-galactopyranose mutase, emphasizing its potential as a target for developing antimicrobials against organisms that require galactofuranose for survival (Tanner et al., 2014).
- Fullerton et al. (2003) analyzed the reaction mechanism of UDP-galactopyranose mutase, which provides the activated biosynthetic precursor of galactofuranose, a key cell wall component of many bacterial pathogens (Fullerton et al., 2003).
Development of Inhibitors for Pathogenic Microorganisms :
- Peltier et al. (2010) synthesized derivatives of UDP-Galf to prevent the formation of mycobacterial galactan in cell-free assays, paving the way for new therapeutic agents against tuberculosis (Peltier et al., 2010).
- Dykhuizen et al. (2008) developed UGM inhibitors to block mycobacterial growth, targeting the enzyme that mediates isomerization of UDP-Galf from UDP-galactopyranose, crucial in Galf incorporation in mycobacteria (Dykhuizen et al., 2008).
Properties
Molecular Formula |
C15H22N2O17P2-2 |
---|---|
Molecular Weight |
564.29 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
ZQLQOXLUCGXKHS-SIAUPFDVSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O |
Origin of Product |
United States |
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